molecular formula C19H28F2N2O2 B15204049 tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate

Cat. No.: B15204049
M. Wt: 354.4 g/mol
InChI Key: SSUCLIDFRKIXTP-AWEZNQCLSA-N
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Description

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center, which is further connected to a phenyl ring substituted with a difluoropiperidinylmethyl group

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, releasing the active amine, which can then interact with its target . The difluoropiperidinylmethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H28F2N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate

InChI

InChI=1S/C19H28F2N2O2/c1-14(22-17(24)25-18(2,3)4)16-7-5-15(6-8-16)13-23-11-9-19(20,21)10-12-23/h5-8,14H,9-13H2,1-4H3,(H,22,24)/t14-/m0/s1

InChI Key

SSUCLIDFRKIXTP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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